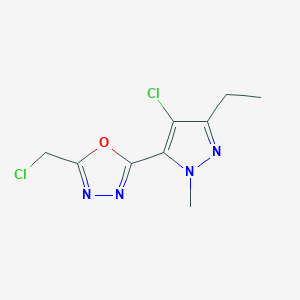![molecular formula C32H28N2O4S2 B303456 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound that belongs to the imidazole family. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Mécanisme D'action
The mechanism of action of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. It has also been found to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its unique chemical structure and biological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways. However, one of the limitations is that it is a complex compound that requires a specialized synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a potential drug candidate with unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-mercapto-4,5-bis(4-methylphenoxy)tetrahydrofuran, 2-thiophenecarbaldehyde, and phenylimidazole in the presence of a base and a catalyst. The reaction is carried out at a high temperature and pressure, and the product is obtained after purification.
Applications De Recherche Scientifique
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Formule moléculaire |
C32H28N2O4S2 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(5Z)-2-[4,5-bis(4-methylphenoxy)oxolan-2-yl]sulfanyl-3-phenyl-5-(thiophen-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C32H28N2O4S2/c1-21-10-14-24(15-11-21)36-28-20-29(38-31(28)37-25-16-12-22(2)13-17-25)40-32-33-27(19-26-9-6-18-39-26)30(35)34(32)23-7-4-3-5-8-23/h3-19,28-29,31H,20H2,1-2H3/b27-19- |
Clé InChI |
OQWYLDAGHVARGW-DIBXZPPDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=N/C(=C\C5=CC=CS5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




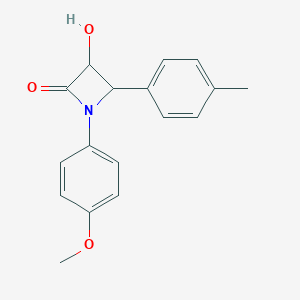
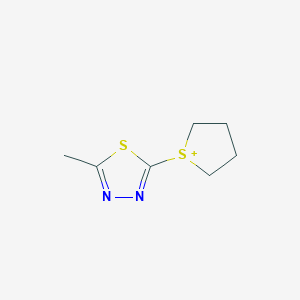

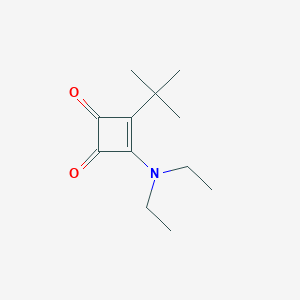

![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
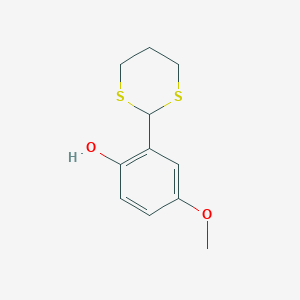
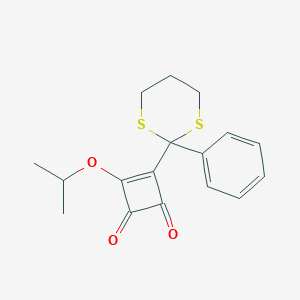
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)
